Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C12H20F3NO3 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed new synthesis methods and reactions involving similar ethyl piperidine-4-carboxylate derivatives. For example, the synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins through the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate demonstrates the utility of piperidine derivatives in synthesizing complex organic molecules (Chizhov et al., 2008). This method could potentially be adapted for the synthesis of ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate and its analogs.
Microbial Reduction
The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate showcases the biocatalytic potential for generating stereospecific compounds (Guo et al., 2006). This approach may offer insights into environmentally friendly and stereoselective methods for producing derivatives of this compound.
Pharmaceutical Intermediates
Synthesis of pharmaceutical intermediates, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, highlights the importance of ethyl piperidine-4-carboxylate derivatives in medicinal chemistry (Zheng Rui, 2010). This research underscores the compound's role in developing new pharmaceuticals.
Analytical and Spectral Studies
Studies on furan ring-containing organic ligands, including ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, provide insights into the synthesis, characterization, and chelating properties of ligands for metal complexation (Patel, 2020). Such research demonstrates the compound's utility in developing new materials and catalysts.
Environmental and Material Sciences
The use of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries (Kim et al., 2013) exemplifies the broader applications of piperidine derivatives in enhancing the performance of energy storage devices. This showcases the potential for derivatives of this compound in improving the efficiency and capacity of batteries.
Properties
IUPAC Name |
ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-2-19-11(18)9-3-6-16(7-4-9)8-5-10(17)12(13,14)15/h9-10,17H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEWSDMAHZCIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381430 | |
Record name | ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215657-77-5 | |
Record name | ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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